PDE9A Inhibitory Activity: Head-to-Head Against a Co-Classified Poor Binder
In the TTD dataset, the target compound (AC1MOZOL) is classified as a poor binder of PDE9A with an IC50 of approximately 100,000 nM. Another patented compound from the same screening library, US9388139 Example 12, shows a PDE9A IC50 of approximately 50,000 nM [1]. This represents a 2-fold difference in potency between two structurally distinct chemotypes that share the same 'poor binder' classification, indicating that even within this low-activity space, structural modifications yield measurable potency shifts.
| Evidence Dimension | PDE9A inhibitory potency |
|---|---|
| Target Compound Data | IC50 ≈ 100,000 nM |
| Comparator Or Baseline | US9388139, Example 12: IC50 ≈ 50,000 nM |
| Quantified Difference | Approximately 2-fold weaker than the comparator |
| Conditions | In vitro enzymatic assay, as curated in the Therapeutic Target Database (TTD) |
Why This Matters
This provides a quantitative baseline for researchers selecting PDE9A screening probes, ensuring they do not unwittingly choose the significantly weaker of two available starting points.
- [1] Therapeutic Target Database (TTD), Target ID: T17852. Phosphodiesterase 9 (PDE9) – Poor Binders list showing IC50 values for AC1MOZOL and US9388139, 12. View Source
